3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde
Overview
Description
3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde is a heterocyclic compound with a unique structure that combines naphthalene and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with thiophene derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthaldehyde and 2-naphthaldehyde share structural similarities but lack the thiophene ring.
Thiophene derivatives: Compounds such as thiophene-2-carbaldehyde and thiophene-3-carbaldehyde have similar reactivity but do not contain the naphthalene moiety.
Uniqueness
3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of novel materials and pharmaceuticals .
Properties
IUPAC Name |
3a,9b-dihydrobenzo[g][1]benzothiole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-8,10,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFBWDRXXNFRDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C(C=CC2=C1)C=C(S3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901212409 | |
Record name | 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901212409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887579-89-7 | |
Record name | 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887579-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901212409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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